molecular formula C12H25N3O B15057055 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide

2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide

Cat. No.: B15057055
M. Wt: 227.35 g/mol
InChI Key: VDXPIBBHZUJSPU-VUWPPUDQSA-N
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Description

2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide is a complex organic compound with a unique structure that includes an amide group, an amino group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-methylbutanamide with ethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with (3S)-1-methylpyrrolidine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The amino and amide groups can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amide derivatives.

Scientific Research Applications

2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-ethyl-3-methylbutanamide
  • N-ethyl-3-methylbutanamide
  • 3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide

Uniqueness

2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide

InChI

InChI=1S/C12H25N3O/c1-5-15(10-6-7-14(4)8-10)12(16)11(13)9(2)3/h9-11H,5-8,13H2,1-4H3/t10-,11?/m0/s1

InChI Key

VDXPIBBHZUJSPU-VUWPPUDQSA-N

Isomeric SMILES

CCN([C@H]1CCN(C1)C)C(=O)C(C(C)C)N

Canonical SMILES

CCN(C1CCN(C1)C)C(=O)C(C(C)C)N

Origin of Product

United States

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